

# Application Note: Analysis of Branched Alkanes in Petroleum using GC-MS

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## Compound of Interest

Compound Name: 3,4,5,6-Tetramethyloctane

Cat. No.: B14553915

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## Introduction

Branched alkanes, including highly substituted isomers like **3,4,5,6-tetramethyloctane**, are significant components of crude oil.[1][2] These compounds, often referred to as "biomarkers" or "chemical fossils," provide valuable information in petroleum geochemistry regarding the organic source material, depositional environment, and thermal maturity of the oil.[3][4] The detailed analysis of specific isomers can help in oil-to-source rock correlation studies and in understanding the number of oil pools in a given area.[3] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in the complex hydrocarbon matrix of petroleum.[5][6] For particularly complex samples, high-resolution techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) can be employed to resolve co-eluting isomers.[1]

## Analytical Principle

The analysis of **3,4,5,6-tetramethyloctane** and other branched alkanes in petroleum samples is typically performed using GC-MS. The process begins with sample preparation, which usually involves dilution of the crude oil sample in a suitable organic solvent to reduce viscosity and matrix effects.[6][7] For highly volatile components, headspace analysis may be employed.[7][8] The prepared sample is then injected into the gas chromatograph, where the complex mixture of hydrocarbons is vaporized and separated based on boiling point and polarity as it passes through a long capillary column.[5] As the separated compounds elute from the column,

they enter the mass spectrometer, which ionizes the molecules, separates the resulting fragments based on their mass-to-charge ratio, and detects them.[3] The resulting mass spectrum serves as a chemical fingerprint for identification by comparison to spectral libraries. Quantification is typically achieved by comparing the analyte's peak area to that of an external or internal standard.[7]

## Quantitative Data

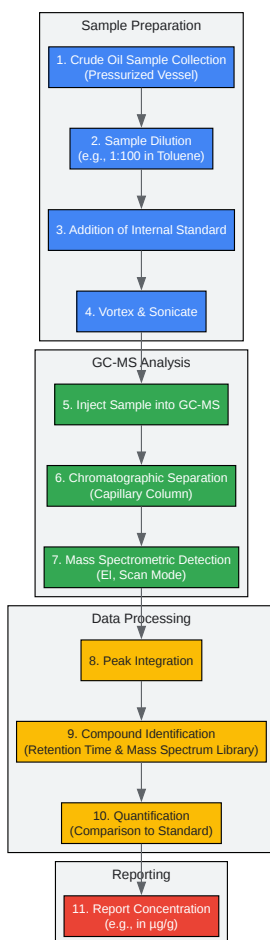
While specific quantitative data for **3,4,5,6-tetramethyloctane** in publicly available literature is scarce, the following table summarizes key physicochemical properties for this and other tetramethyloctane isomers, which are crucial for developing analytical methods.

Table 1: Physicochemical Properties of Tetramethyloctane Isomers

Property	3,4,5,6-Tetramethyloctane	3,3,6,6-Tetramethyloctane	2,5,6,6-Tetramethyloctane	3,3,4,4-Tetramethyloctane
Molecular Formula	C <sub>12</sub> H <sub>26</sub> [9]	C <sub>12</sub> H <sub>26</sub> [10]	C <sub>12</sub> H <sub>26</sub> [11]	C <sub>12</sub> H <sub>26</sub> [12]
Molecular Weight	170.33 g/mol [13]	170.33 g/mol [10]	170.33 g/mol [11]	170.33 g/mol [12]
CAS Number	62185-21-1[9]	16747-38-9[10]	103529-61-7[11]	16747-31-2[12]
Boiling Point (K)	472.20 (Joback Calculated)[14]	Not Available	Not Available	Not Available
logP (Octanol/Water)	5.6 (Computed) [13]	5.8 (Computed) [10]	5.7 (Computed) [11]	5.8 (Computed) [12]

| Kovats Retention Index (non-polar column) | 1100.6 - 1116.3[13] | Not Available | Not Available | Not Available |

## Experimental Workflow Diagram



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Caption: Experimental workflow for GC-MS analysis of **3,4,5,6-Tetramethyloctane** in petroleum.

## Detailed Experimental Protocol

1. Scope This protocol details the procedure for the identification and semi-quantification of **3,4,5,6-tetramethyloctane** in crude oil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

### 2. Materials and Reagents

- Solvent: Toluene or Hexane, HPLC grade or higher.
- Internal Standard (IS): A suitable deuterated alkane not expected to be in the sample (e.g., n-C12-d26) or a branched alkane with a different retention time (e.g., pristane).

- Calibration Standard: If available, a certified reference standard of **3,4,5,6-tetramethyloctane**. If not, a representative C12 branched alkane can be used for semi-quantification.

- Apparatus: Volumetric flasks, autosampler vials with caps, vortex mixer, sonicator.

### 3. Sample Preparation

- Accurately weigh approximately 10 mg of the crude oil sample into a 2 mL autosampler vial.
- Add 1 mL of toluene to the vial to achieve a 100-fold dilution.[\[7\]](#)
- Add the internal standard solution to yield a known final concentration (e.g., 10 µg/mL).
- Cap the vial securely and vortex for 30 seconds to ensure a homogeneous solution.
- Sonicate the vial for 5 minutes to aid dissolution.
- Prepare a series of calibration standards in toluene containing the target analyte (if available) and the internal standard at various concentrations.

### 4. GC-MS Instrumental Conditions

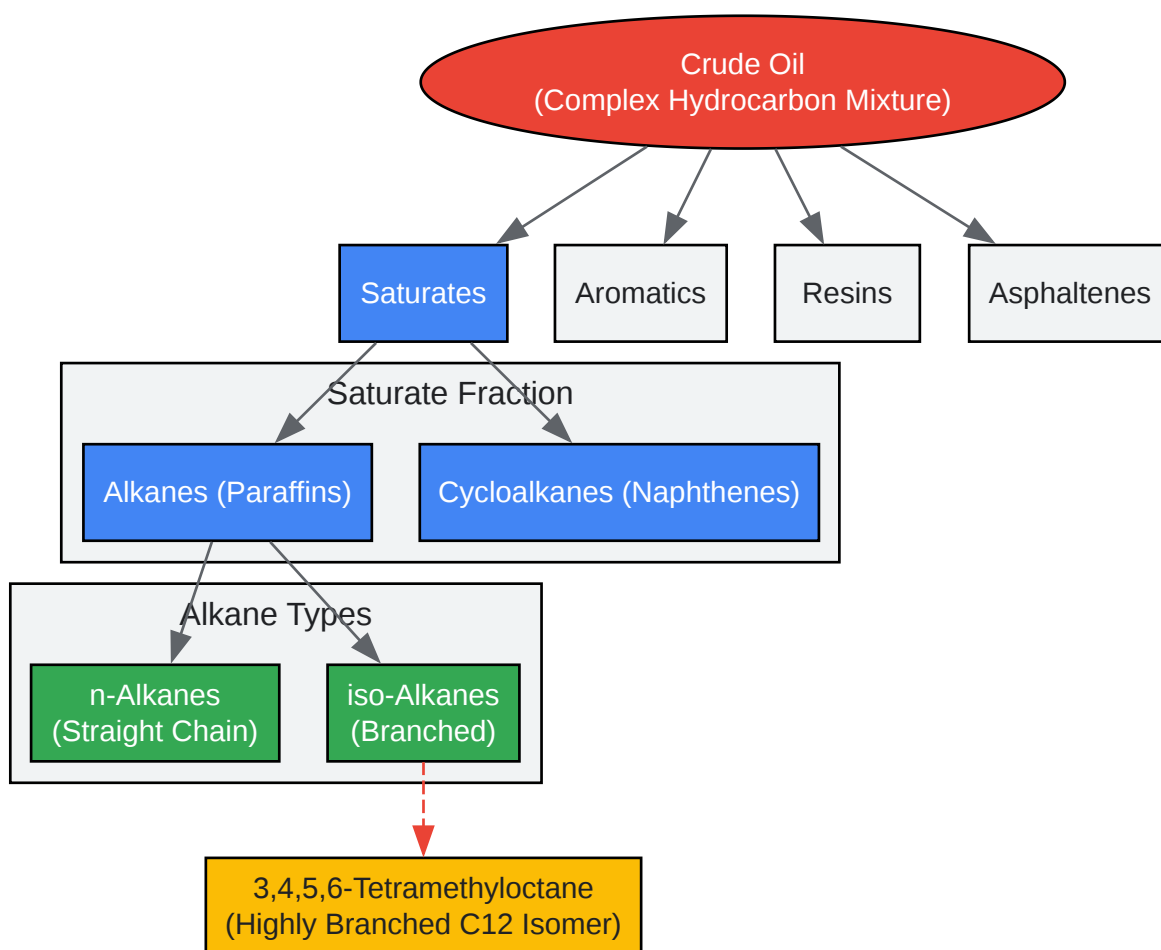
- Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
- Injection: 1 µL injection volume, split mode (e.g., 20:1 split ratio).
- Injector Temperature: 300 °C.
- Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[\[6\]](#)
- Oven Temperature Program:
  - Initial temperature: 70 °C, hold for 2 minutes.
  - Ramp: 20 °C/min to 325 °C.[\[6\]](#)

- Final hold: 10 minutes at 325 °C.
- MS Transfer Line Temperature: 300 °C.
- Ion Source Temperature: 250 °C.[6]
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full Scan, m/z range 40-550.

## 5. Data Analysis and Quantification

- Identification: Identify the **3,4,5,6-tetramethyloctane** peak in the total ion chromatogram (TIC) based on its retention time, which should be consistent with the Kovats Retention Index.[13][15] Confirm identity by comparing the acquired mass spectrum with a reference spectrum from the NIST library or an injected standard.[9]
- Quantification: Integrate the peak area of a characteristic ion for the analyte and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for the prepared standards.
- Calculate the concentration of **3,4,5,6-tetramethyloctane** in the original crude oil sample using the regression equation from the calibration curve, accounting for the initial sample weight and dilution factor.

## Logical Relationship of Hydrocarbon Classes



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Caption: Classification of **3,4,5,6-tetramethyloctane** within petroleum hydrocarbon fractions.

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